1H-Imidazo[1,2-b]pyrazole-7-carbonitrile
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
The mode of action of 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This interaction with its targets leads to various changes at the molecular level.
Biochemical Pathways
It’s worth noting that the compound’s interaction with its targets can potentially influence various biochemical pathways within the cell .
Result of Action
The compound’s interaction with its targets can lead to various changes at the cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the compound’s action .
Preparation Methods
The synthesis of 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a Br/Mg-exchange followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl) can be employed . Additionally, the use of metal amides and trapping reactions with various electrophiles are also reported . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Imidazo[1,2-b]pyrazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where different substituents replace hydrogen atoms on the ring structure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation can produce oxides.
Scientific Research Applications
1H-Imidazo[1,2-b]pyrazole-7-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Imidazo[1,2-b]pyrazole-7-carbonitrile can be compared with other similar compounds, such as:
1H-Imidazo[1,2-b]pyrazole: This broader class of compounds shares similar structural properties and bioactivities but may differ in specific functional groups and their effects.
Pyrazole Derivatives: These compounds also exhibit diverse bioactivities and are used in various applications, similar to this compound.
Properties
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4/c7-3-5-4-9-10-2-1-8-6(5)10/h1-2,4,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDUSQYSPLGVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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